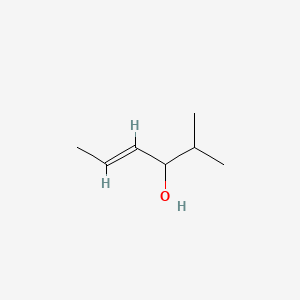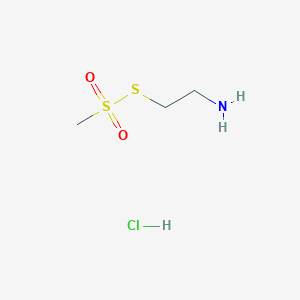
MTSEA-Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoethyl Methanethiosulfonate Hydrochloride, commonly known as MTSEA-Chloride, is a chemical compound with the molecular formula C₃H₁₀ClNO₂S₂ and a molecular weight of 191.70 g/mol . It is a white to light yellow crystalline solid that is soluble in water, methanol, and other alcohols . This compound is widely used in biochemical and biomedical research due to its ability to modify thiol groups in proteins and other molecules .
准备方法
Synthetic Routes and Reaction Conditions
MTSEA-Chloride can be synthesized through the reaction of methanethiol with 2-chloroethanol . The reaction typically involves the following steps:
Methanethiol Reaction: Methanethiol is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Bulk Reaction: Large quantities of methanethiol and 2-chloroethanol are reacted in a controlled environment.
Purification and Quality Control: The product is purified using industrial-scale crystallization techniques and undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
MTSEA-Chloride primarily undergoes substitution reactions, particularly with thiol groups in proteins and other molecules . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: this compound reacts with thiol groups in the presence of mild bases or neutral pH conditions.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or dithiothreitol for reduction.
Major Products Formed
The major products formed from the reactions of this compound include mixed disulfides when reacting with thiol groups . These products are often used to study protein structure and function.
科学研究应用
Chemistry
In chemistry, MTSEA-Chloride is used as a reagent to modify thiol groups in various molecules. This modification is crucial for studying the structure and function of proteins and other biomolecules .
Biology
This compound is extensively used in biological research to probe the structure of ion channels and receptors. It helps in identifying the functional roles of specific cysteine residues in proteins .
Medicine
In medical research, this compound is used to study the mechanisms of drug action and to develop new therapeutic agents. It is particularly useful in the study of diseases related to protein misfolding and aggregation .
Industry
In the industrial sector, this compound is used in the synthesis of new organic compounds and functional materials. Its ability to modify thiol groups makes it valuable in the development of advanced materials with specific properties .
作用机制
MTSEA-Chloride exerts its effects by specifically and rapidly reacting with thiol groups in proteins and other molecules . This reaction forms mixed disulfides, which can alter the structure and function of the target molecule. The primary molecular targets of this compound are cysteine residues in proteins, and the pathways involved include thiol-disulfide exchange reactions .
相似化合物的比较
Similar Compounds
- 2-Aminoethyl Methanethiosulfonate (MTSEA)
- 2-Aminoethyl Methanethiosulfonate Bromide (MTSEA-Bromide)
- 2-Aminoethyl Methanethiosulfonate Iodide (MTSEA-Iodide)
Uniqueness
MTSEA-Chloride is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides . Compared to its bromide and iodide counterparts, this compound is often preferred for its stability and ease of handling .
属性
分子式 |
C3H10ClNO2S2 |
|---|---|
分子量 |
191.7 g/mol |
IUPAC 名称 |
2-methylsulfonylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C3H9NO2S2.ClH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H |
InChI 键 |
YTDDUJNXUXWWDV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)SCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


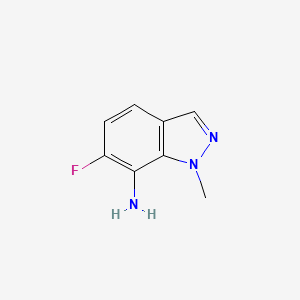
![1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
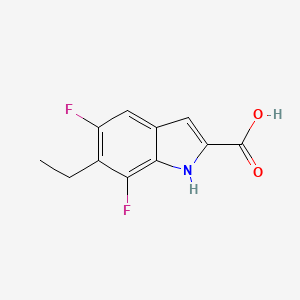
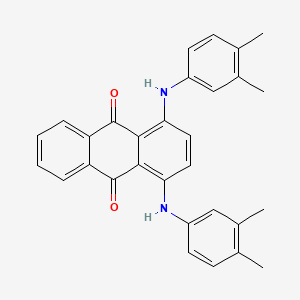
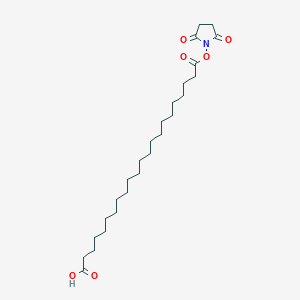
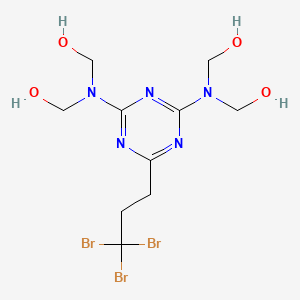
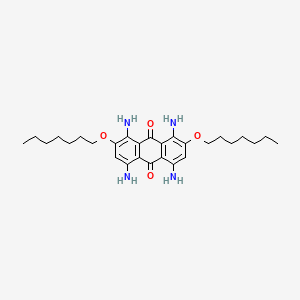
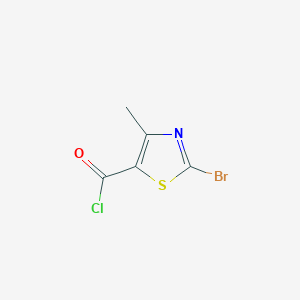
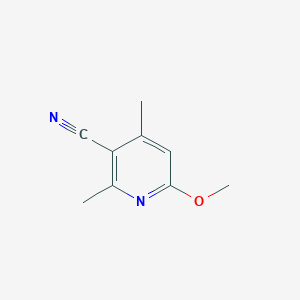

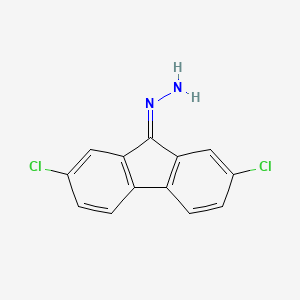
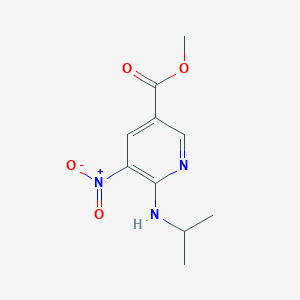
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
